molecular formula C7H13NS B013012 2,5-Diethyl-3-thiazoline CAS No. 108284-83-9

2,5-Diethyl-3-thiazoline

Cat. No. B013012
M. Wt: 143.25 g/mol
InChI Key: RSABWSHGINRJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diethyl-3-thiazoline (DET) is a heterocyclic compound that is commonly used in scientific research. DET is a five-membered ring containing a sulfur atom and a nitrogen atom, which makes it a thiazoline. It has a molecular formula of C7H13NS and a molecular weight of 143.25 g/mol. DET is a colorless liquid that has a pungent odor. It is soluble in water, ethanol, and ether. DET is synthesized by the reaction of ethylamine and carbon disulfide.

Mechanism Of Action

2,5-Diethyl-3-thiazoline reacts with aldehydes and ketones to form a stable adduct. The reaction takes place through the formation of a Schiff base intermediate. The reaction is reversible, and the adduct can be hydrolyzed back to the original aldehyde or ketone.

Biochemical And Physiological Effects

2,5-Diethyl-3-thiazoline has no known biochemical or physiological effects. It is not toxic to humans or animals.

Advantages And Limitations For Lab Experiments

2,5-Diethyl-3-thiazoline is a highly selective reagent that reacts with aldehydes and ketones. It is easy to use and does not require any special equipment. However, the reaction is slow, which can be a limitation in some experiments. The reaction also requires an acidic environment, which can be a limitation in some biological systems.

Future Directions

There are several future directions for the use of 2,5-Diethyl-3-thiazoline in scientific research. One area of research is the development of new methods for the detection of aldehydes and ketones. Another area of research is the synthesis of new compounds using 2,5-Diethyl-3-thiazoline as a starting material. 2,5-Diethyl-3-thiazoline can also be used in the development of new sensors for the detection of pollutants in the environment. Finally, 2,5-Diethyl-3-thiazoline can be used in the development of new drugs for the treatment of diseases.

Synthesis Methods

The synthesis of 2,5-Diethyl-3-thiazoline involves the reaction of ethylamine and carbon disulfide. The reaction takes place in the presence of sodium hydroxide. The product is then purified by distillation. The yield of 2,5-Diethyl-3-thiazoline is typically around 80%.

Scientific Research Applications

2,5-Diethyl-3-thiazoline is commonly used in scientific research as a reagent to detect aldehydes and ketones. It is also used in the synthesis of other compounds. 2,5-Diethyl-3-thiazoline is used in the analysis of food and beverages to detect the presence of aldehydes and ketones. It is also used in the analysis of environmental samples to detect the presence of pollutants.

properties

CAS RN

108284-83-9

Product Name

2,5-Diethyl-3-thiazoline

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2,5-diethyl-2,5-dihydro-1,3-thiazole

InChI

InChI=1S/C7H13NS/c1-3-6-5-8-7(4-2)9-6/h5-7H,3-4H2,1-2H3

InChI Key

RSABWSHGINRJDU-UHFFFAOYSA-N

SMILES

CCC1C=NC(S1)CC

Canonical SMILES

CCC1C=NC(S1)CC

synonyms

2,5-Diethyl-3-thiazoline

Origin of Product

United States

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